molecular formula C9H14ClFO2S B2912934 [3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287331-94-4

[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride

Cat. No. B2912934
CAS RN: 2287331-94-4
M. Wt: 240.72
InChI Key: RKSBYRHZXRHFIR-UHFFFAOYSA-N
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Description

[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride (FPBM) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPBM belongs to the class of bicyclo[1.1.1]pentanes, which are cyclic compounds that have been shown to possess various biological activities.

Mechanism of Action

The mechanism of action of [3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is not fully understood. However, it has been suggested that [3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride may act by inhibiting the activity of enzymes involved in inflammation and tumor growth. [3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has also been shown to modulate the immune system by affecting the production of cytokines and chemokines.
Biochemical and physiological effects:
[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. [3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has also been shown to inhibit tumor growth in vitro and in vivo. Additionally, [3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has been shown to have an effect on the immune system by increasing the production of certain cytokines and chemokines.

Advantages and Limitations for Lab Experiments

[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, [3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has been shown to have a low toxicity profile in animal studies. However, one limitation of [3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its activity.

Future Directions

There are several future directions for research on [3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride. One area of interest is investigating its potential as a therapeutic agent for neurodegenerative diseases. Another area of research is investigating the mechanism of action of [3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride to better understand its activity. Additionally, there is potential for developing [3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride as an immunotherapy agent for cancer treatment. Overall, further research is needed to fully understand the potential of [3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride as a therapeutic agent.
In conclusion, [3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory, analgesic, antitumor, and immunomodulatory activities make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of [3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride and to explore its potential as a therapeutic agent.

Synthesis Methods

The synthesis of [3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride involves the reaction of 3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentane with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of [3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride as a white solid. The purity of [3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride can be improved by recrystallization.

Scientific Research Applications

[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antitumor activities. [3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has also been investigated for its role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, [3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has been shown to have an effect on the immune system, making it a potential candidate for immunotherapy.

properties

IUPAC Name

[3-(3-fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClFO2S/c10-14(12,13)7-9-4-8(5-9,6-9)2-1-3-11/h1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSBYRHZXRHFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)CS(=O)(=O)Cl)CCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride

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